
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid is a boronic acid derivative with the molecular formula C11H9BF2O3. It is a solid compound that is used in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its reactivity and versatility, making it a valuable reagent in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Substitution Reactions: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki coupling reactions, the major products are biaryl compounds, while in oxidation reactions, the products may include naphthoquinones .
Aplicaciones Científicas De Investigación
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups and other nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions and applications, including the development of enzyme inhibitors and molecular sensors .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Similar in structure but contains a bromine atom instead of the difluoromethoxy group.
Naphthalene-1-boronic acid: Lacks the difluoromethoxy group, making it less reactive in certain types of reactions.
(4-(Naphthalen-1-yl)phenyl)boronic acid: Contains a phenyl group in addition to the naphthalene ring, leading to different reactivity and applications.
Uniqueness
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of advanced materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C11H9BF2O3 |
|---|---|
Peso molecular |
238.00 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O3/c13-11(14)17-10-6-5-9(12(15)16)7-3-1-2-4-8(7)10/h1-6,11,15-16H |
Clave InChI |
YSQJXMFDMPNECV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C2=CC=CC=C12)OC(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


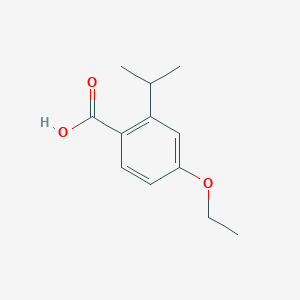
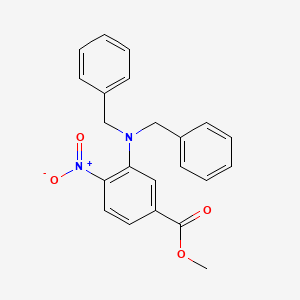
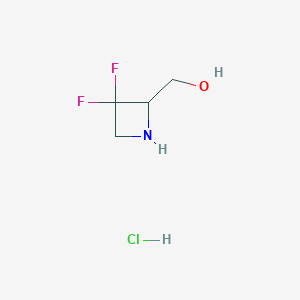
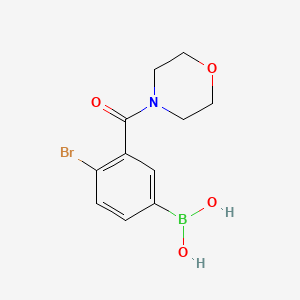
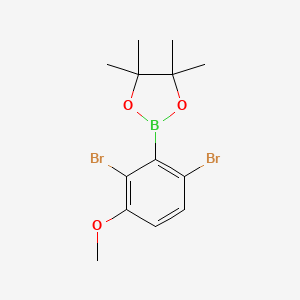

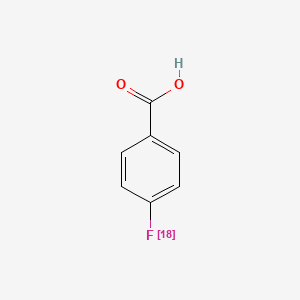

![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
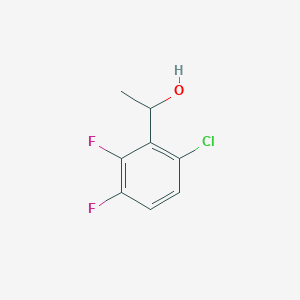
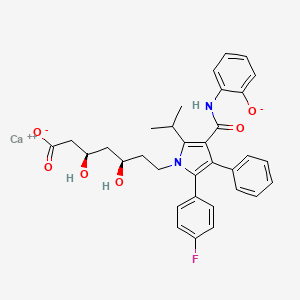
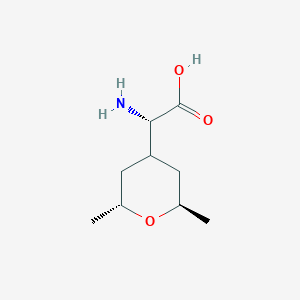
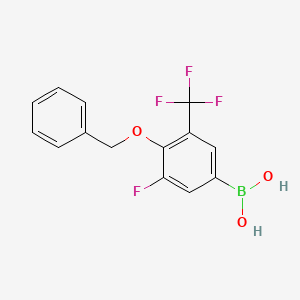
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
